AZ 628

Vue d'ensemble

Description

AZ 628 est un puissant inhibiteur de la famille des kinases Raf, ciblant spécifiquement B-Raf, B-RafV600E et c-Raf-1. Il est connu pour sa capacité à inhiber ces kinases avec une spécificité et une puissance élevées, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer. Le composé est particulièrement efficace contre les lignées cellulaires de mélanome et de cancer colorectal qui présentent la mutation B-RafV600E .

Applications De Recherche Scientifique

AZ 628 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in cell biology to investigate the effects of Raf kinase inhibition on cell proliferation, apoptosis, and differentiation.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with B-RafV600E mutations.

Industry: Utilized in the development of new cancer therapies and in drug discovery programs

Mécanisme D'action

Target of Action

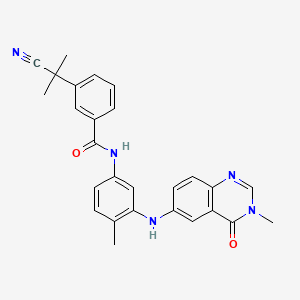

AZ 628, also known as 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide, is a potent inhibitor of several Raf kinases . Its primary targets include BRAF , c-Raf-1 , and BRAFV600E . These kinases are part of the Raf kinase family, which consists of three serine/threonine-specific protein kinases .

Mode of Action

This compound prevents the activation of CRAF by persistently occupying the ATP-binding site of Raf kinase . This compound also inhibits the activation of other tyrosine protein kinases such as DDR2, VEGFR2, Lyn, Flt1, FMS, and others .

Biochemical Pathways

Raf kinases participate in the RAS-RAF-MEK-ERK signal transduction cascade, also known as the mitogen-activated protein kinase (MAPK) cascade . The activation of MAPK signaling leads to different cellular responses such as cell proliferation, apoptosis, and inflammation .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

This compound has potent anti-tumor activity. In human colon and melanoma-derived cell lines that carry the recurrent V600E activating BRAF mutation, this compound was shown to inhibit anchorage-dependent and -independent growth, induce cell cycle arrest, and cause apoptosis . It may also have antiangiogenic effects due to the inhibition of VEGFR2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the development of resistance to this compound has been associated with elevated levels of the RAF downstream effector p-ERK1/2 . The survival of this compound-resistant cells is dependent on CRAF . .

Analyse Biochimique

Biochemical Properties

AZ 628 plays a crucial role in biochemical reactions by inhibiting Raf kinases, including B-Raf, B-Raf V600E, and c-Raf-1. The compound exhibits IC50 values of 105 nM, 34 nM, and 29 nM for these kinases, respectively . This compound also inhibits the activation of several tyrosine protein kinases such as VEGFR2, DDR2, Lyn, Flt1, and FMS . These interactions are primarily ATP-competitive, where this compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the growth of cancer cell lines, particularly those with the B-Raf V600E mutation, by inducing cell cycle arrest and apoptosis . The compound also reverses multidrug resistance (MDR) in cancer cells by antagonizing the ATP-binding cassette transporter G2 (ABCG2), thereby increasing the intracellular accumulation of chemotherapeutic drugs . Additionally, this compound affects cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its potent, ATP-competitive inhibition of Raf kinases. By binding to the ATP-binding site, this compound prevents the activation of Raf kinases, which in turn inhibits downstream signaling through the MAPK/ERK pathway . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. This compound also inhibits other tyrosine kinases, contributing to its broad-spectrum anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibition of Raf kinases in vitro . Long-term studies have shown that this compound can maintain its inhibitory effects on cell proliferation and survival, with minimal degradation over time . These findings suggest that this compound is a stable and effective inhibitor in both short-term and long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound lead to more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of Raf kinases and subsequent effects on the MAPK/ERK signaling pathway . The compound also interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. These interactions contribute to the compound’s overall anticancer activity and its ability to inhibit cell proliferation and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit ABCG2-mediated drug efflux enhances its intracellular accumulation and efficacy . Additionally, this compound’s distribution within tissues is influenced by its interactions with cell membrane transporters and binding proteins, which facilitate its localization and accumulation in target cells .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on Raf kinases and other tyrosine kinases . The compound’s localization is influenced by its binding to the ATP-binding sites of these kinases, which are predominantly found in the cytoplasm. This subcellular localization is crucial for this compound’s ability to effectively inhibit key signaling pathways involved in cell proliferation and survival .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AZ 628 est synthétisé par un processus en plusieurs étapes qui implique la formation d'une structure de base benzamide. La synthèse commence généralement par la préparation de 3-(2-cyanopropan-2-yl)-N-[4-méthyl-3-[(3-méthyl-4-oxoquinazolin-6-yl)amino]phényl]benzamide. Cela implique plusieurs étapes clés, notamment des réactions de nitration, de réduction et d'amidation .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

AZ 628 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du cycle quinazoline.

Substitution : Les cycles aromatiques de this compound peuvent subir des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et améliorer l'efficacité du composé .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé en biologie cellulaire pour étudier les effets de l'inhibition de la kinase Raf sur la prolifération cellulaire, l'apoptose et la différenciation.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux présentant des mutations B-RafV600E.

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et dans les programmes de découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en se liant au site de liaison à l'ATP des kinases Raf, empêchant ainsi leur activation. Cette inhibition perturbe la voie de signalisation RAS-RAF-MEK-ERK, qui est cruciale pour la prolifération et la survie cellulaires. La sélectivité du composé pour les kinases Raf par rapport aux autres kinases garantit une inhibition ciblée, réduisant ainsi les effets hors cible .

Comparaison Avec Des Composés Similaires

Composés similaires

Sorafénib : Un autre inhibiteur de la kinase Raf avec un profil d'inhibition des kinases plus large.

Vemurafénib : Cible spécifiquement B-RafV600E mais a des propriétés pharmacocinétiques différentes.

Dabrafénib : Similaire au Vemurafénib mais avec des profils d'efficacité et de sécurité distincts

Unicité

AZ 628 est unique en raison de sa haute spécificité et de sa puissance contre B-Raf, B-RafV600E et c-Raf-1. Sa capacité à inhiber ces kinases avec des effets hors cible minimes en fait un outil précieux dans la recherche contre le cancer. De plus, son efficacité à induire l'apoptose et l'arrêt du cycle cellulaire dans les lignées cellulaires cancéreuses souligne son potentiel en tant qu'agent thérapeutique .

Propriétés

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236677 | |

| Record name | AZ-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878739-06-1 | |

| Record name | AZ-628 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878739-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZ-628 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AZ628 interact with its target, RAF kinase?

A1: AZ628 is a type II RAF kinase inhibitor, meaning it binds to the inactive DFG-out conformation of the kinase domain. It exhibits a slow off-rate, leading to prolonged target engagement.

Q2: What are the downstream effects of AZ628 binding to RAF kinase?

A2: By inhibiting RAF kinase, AZ628 disrupts the RAF/MEK/ERK signaling pathway. This inhibition leads to reduced phosphorylation of MEK and ERK, ultimately suppressing tumor cell proliferation, invasion, and survival.

Q3: Does AZ628 induce paradoxical ERK activation as observed with some other RAF inhibitors?

A3: Unlike type I RAF inhibitors like Dabrafenib, AZ628 does not induce paradoxical ERK activation in cells overexpressing CRAF.

Q4: What is the molecular formula and weight of AZ628?

A4: The molecular formula of AZ628 is C26H23N5O2, and its molecular weight is 437.5 g/mol.

Q5: Have computational methods been used to study AZ628?

A5: Yes, molecular dynamics simulations and binding free energy calculations have been employed to investigate the influence of the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase on the binding of AZ628.

Q6: Are there studies on the stability and formulation of AZ628?

A7: One study investigated incorporating AZ628 into carbonate apatite nanoparticles and modifying them with α-ketoglutaric acid to enhance cellular uptake and potentially improve delivery.

Q7: What is the pharmacodynamic profile of AZ628?

A9: AZ628 effectively inhibits ERK phosphorylation in cells expressing different BRAF mutant types. It shows potent inhibition of PMA-stimulated AP1 reporter activity, indicating its impact on downstream signaling.

Q8: What is the in vitro efficacy of AZ628?

A10: AZ628 demonstrates potent growth inhibitory effects in various cancer cell lines, including melanoma, colon cancer, and breast cancer, particularly those harboring BRAF mutations. It effectively inhibits cell proliferation and induces apoptosis, especially in combination with other agents like Trametinib.

Q9: Has AZ628 been tested in vivo?

A11: Yes, AZ628 has shown efficacy in preclinical in vivo models. In a mouse xenograft model of lung cancer, the combination of AZ628 with a STAT3 inhibitor significantly inhibited tumor growth compared to either agent alone. Additionally, AZ628, in combination with Trametinib, effectively inhibited tumor growth in a BRAF mutant lung cancer xenograft model.

Q10: What are the known resistance mechanisms to AZ628?

A12: One study identified elevated CRAF protein levels as a potential mechanism of acquired resistance to AZ628 in melanoma cells. Another study showed that the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase can confer resistance to AZ628 in colorectal cancer cells.

Q11: What are the strategies for improving AZ628 delivery?

A14: One study explored the use of α-ketoglutaric acid-modified carbonate apatite nanoparticles to enhance the cellular uptake of AZ628 in breast cancer cells. This approach aims to improve drug delivery and efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.